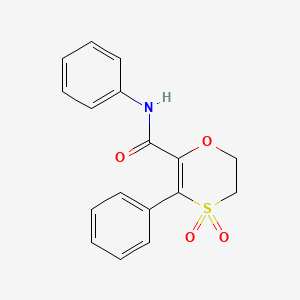

N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide

Description

N,3-Diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a sulfur-containing heterocyclic compound characterized by a 1,4-oxathiine ring system with two phenyl substituents at the carboxamide nitrogen (N) and the 3-position of the ring. The 4,4-dioxide moiety indicates the presence of two sulfonyl groups, which enhance the compound's polarity and stability. Its molecular formula is C₁₉H₁₇NO₄S, with a molecular weight of 363.41 g/mol (estimated). The compound belongs to the oxathiine class, known for systemic fungicidal activity, primarily targeting fungal succinate dehydrogenase (SDH) .

Properties

Molecular Formula |

C17H15NO4S |

|---|---|

Molecular Weight |

329.4 g/mol |

IUPAC Name |

4,4-dioxo-N,5-diphenyl-2,3-dihydro-1,4-oxathiine-6-carboxamide |

InChI |

InChI=1S/C17H15NO4S/c19-17(18-14-9-5-2-6-10-14)15-16(13-7-3-1-4-8-13)23(20,21)12-11-22-15/h1-10H,11-12H2,(H,18,19) |

InChI Key |

QHFIEJPIMBAWRO-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)C(=C(O1)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxathiine ring and subsequent functionalization to introduce the carboxamide and dioxide groups. Common reagents used in these reactions include phenyl derivatives, sulfur-containing compounds, and oxidizing agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to introduce additional oxygen-containing functional groups.

Reduction: Reduction reactions can be used to modify the oxathiine ring or other parts of the molecule.

Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while substitution reactions can introduce a wide range of functional groups onto the phenyl rings.

Scientific Research Applications

N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,3-diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide involves its interaction with molecular targets, such as enzymes or receptors. The oxathiine ring and phenyl groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

A detailed comparison with structurally related compounds highlights key differences in substituents, heterocyclic systems, and biological activity:

Structure-Activity Relationships (SAR)

- Substituent Effects :

- The dual phenyl groups in the target compound likely enhance hydrophobic interactions with SDH’s binding pocket compared to oxycarboxin’s methyl group . However, excessive bulk may reduce cellular uptake.

- Replacement of sulfur in oxathiine with oxygen (as in 1,4-dioxine derivatives) decreases antifungal activity, emphasizing sulfur’s role in redox interactions .

- Sulfone vs. Sulfide: The 4,4-dioxide group in oxycarboxin and the target compound improves oxidative stability and binding affinity compared to non-oxidized analogues (e.g., carboxin) .

- Chain Modifications :

Physicochemical Properties

| Property | This compound | Oxycarboxin | N-(3-Chlorobenzyl)-... (CAS 1179429-02-7) |

|---|---|---|---|

| Molecular Weight | 363.41 g/mol (estimated) | 267.30 g/mol | 454.93 g/mol |

| logP (Predicted) | ~3.5 | 1.9 | 3.36 |

| Water Solubility | Low (hydrophobic substituents) | Moderate | Low |

| Boiling Point | ~650°C (estimated) | Not reported | 652.8°C |

Biological Activity

N,3-Diphenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide 4,4-dioxide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Molecular Formula : C17H15NO2S

Molecular Weight : 297.4 g/mol

CAS Number : 166270-96-8

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The synthesis can be achieved through methods such as:

- Suzuki–Miyaura Coupling Reaction : This method is favored for its mild conditions and functional group tolerance.

- Sulfene Addition : This step is crucial in forming the oxathiine ring structure.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets such as enzymes and receptors. The compound's ability to modulate these targets can lead to various therapeutic effects.

Antioxidant Activity

Preliminary studies have shown that compounds containing oxathiine moieties exhibit antioxidant properties. The antioxidant activity of N,3-diphenyl-5,6-dihydro-1,4-oxathiine derivatives was assessed using standard assays against known antioxidants like butylated hydroxyanisole (BHA).

| Compound | IC50 (µg/ml) | Activity Level |

|---|---|---|

| N,3-Diphenyl Oxathiine | 15.73 | Moderate |

| BHA | 10.00 | Standard |

Cytotoxicity

In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, the compound exhibited an IC50 value of 11.20 µg/ml against A549 lung cancer cells.

| Compound | Cell Line | IC50 (µg/ml) |

|---|---|---|

| N,3-Diphenyl Oxathiine | A549 | 11.20 |

| Control (DMSO) | A549 | >100 |

Case Studies

-

Study on Anticancer Activity :

A study evaluated the cytotoxic effects of N,3-diphenyl derivatives on human lung cancer cells (A549). The findings indicated that the compound showed promising anticancer activity with an IC50 value significantly lower than many standard chemotherapeutics. -

Molecular Docking Studies :

Molecular docking studies revealed that N,3-diphenyl-5,6-dihydro-1,4-oxathiine binds effectively to target proteins involved in cancer progression and oxidative stress response pathways. This suggests a potential mechanism for its observed biological activities.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.